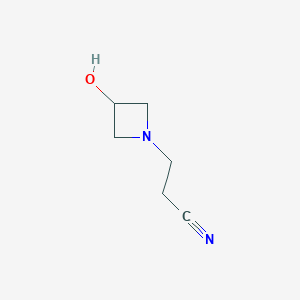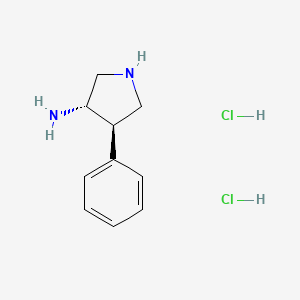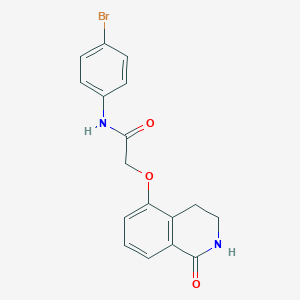![molecular formula C13H20N2 B2594568 (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine CAS No. 1564975-81-0](/img/structure/B2594568.png)
(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine: is an organic compound with the molecular formula C13H20N2 It is characterized by the presence of a hexenyl group and a pyridinyl ethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine typically involves the reaction of hex-5-en-2-amine with 2-(pyridin-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet industrial demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds .
Biology: The compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial or anticancer activities, making it a candidate for drug development .
Medicine: In medicine, this compound is explored for its therapeutic potential. It may be investigated for its effects on specific biological targets and pathways .
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for various applications in material science and engineering .
Wirkmechanismus
The mechanism of action of (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- (Hex-5-en-2-yl)[2-(pyridin-3-yl)ethyl]amine
- (Hex-5-en-2-yl)[2-(pyridin-4-yl)ethyl]amine
- (Hex-5-en-2-yl)[2-(pyridin-2-yl)propyl]amine
Comparison: Compared to these similar compounds, (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties. The position of the pyridinyl group and the length of the alkyl chain can influence the compound’s reactivity and interactions with molecular targets .
Eigenschaften
IUPAC Name |
N-(2-pyridin-2-ylethyl)hex-5-en-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-3-4-7-12(2)14-11-9-13-8-5-6-10-15-13/h3,5-6,8,10,12,14H,1,4,7,9,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYJMKIXSZAKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)NCCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-((2E)but-2-enyl)-8-(3-methoxypropyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione](/img/structure/B2594485.png)
![benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2594486.png)
![N-(2,4-dimethoxyphenyl)-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B2594488.png)



![Benzene, [(3-phenyl-2-propenyl)thio]-](/img/structure/B2594500.png)
![3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2594502.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide](/img/structure/B2594503.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide](/img/structure/B2594505.png)
![N-(1-Ethyl-5-oxopyrrolidin-3-yl)-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2594506.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2594508.png)
